tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N4O5 and its molecular weight is 428.489. The purity is usually 95%.
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Mechanism of Action
Benzodioxins
The benzodioxin group in the compound is a type of aromatic ether that is often found in various pharmaceuticals and research compounds. Compounds with this group can have a wide range of biological activities, depending on their specific structures and the other functional groups present .
Pyrazoles
The pyrazole group is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have been found in a variety of biologically active compounds, including some anti-inflammatory, analgesic, and antipyretic drugs .
Carbamates
The carbamate group in the compound is a functional group that is derived from carbamic acid. Carbamates are used in a wide range of applications, including as insecticides, fungicides, pharmaceuticals, and biodegradable polymers .
Biological Activity
tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex chemical compound that belongs to the class of carbamates. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolidine Core : The pyrrolidine ring is synthesized using standard methods involving the reaction of suitable amines with carboxylic acids or their derivatives.
- Attachment of Dihydrobenzo[b][1,4]dioxin Moiety : This step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with appropriate isocyanates or carbamates to form the desired carbamate linkage.
- Final Coupling Reaction : The final product is obtained by coupling the pyrrolidine derivative with the pyrazole-containing carbamate under controlled conditions.
Antimicrobial Activity
Research indicates that compounds containing pyrrolidine and dihydrobenzo[d][1,4]dioxin structures exhibit significant antimicrobial properties. For instance, a study demonstrated that similar derivatives showed inhibitory effects against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Compound | Activity | IC50 (μM) |
---|---|---|
Pyrrolidine Derivative A | Antibacterial | 12.9 ± 3.5 |
Pyrrolidine Derivative B | Antifungal | 14.1 ± 4.0 |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. In particular, derivatives featuring the pyrrolidine core have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. For example:
- In a study evaluating a series of pyrrolidine amides, one compound exhibited an IC50 value of 0.004 μM against T-cell proliferation .
- Another research highlighted that certain derivatives could inhibit key oncogenic pathways involved in cancer metastasis .
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features:
- Pyrrolidine Ring : Modifications on the pyrrolidine ring can enhance binding affinity to target proteins.
- Dihydrobenzo[b][1,4]dioxin Moiety : Variations in this segment affect the compound's lipophilicity and overall biological activity.
A detailed SAR analysis has indicated that small changes in substituents can lead to substantial differences in potency across various biological assays .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticancer Efficacy : A compound structurally similar to this compound was tested against breast cancer cell lines and showed a significant reduction in cell viability at low concentrations .
- Antimicrobial Testing : In a comparative study involving various pyrrolidine derivatives, one derivative demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent .
Properties
IUPAC Name |
tert-butyl 2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-22(2,3)31-21(28)26-10-6-7-17(26)20(27)24-15-11-23-25(12-15)13-16-14-29-18-8-4-5-9-19(18)30-16/h4-5,8-9,11-12,16-17H,6-7,10,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOMEYXCXRNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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